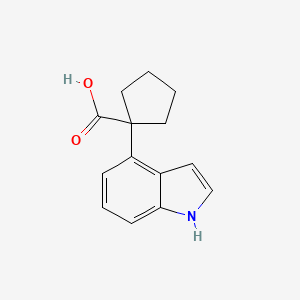
1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid is an organic compound that features an indole moiety fused to a cyclopentane ring with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol.
Palladium-Catalyzed Hydrocarboxylation: Cyclopentene can be converted to cyclopentanecarboxylic acid using carbon monoxide and water in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production often involves the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced forms such as alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety allows the compound to bind to various receptors and enzymes, influencing biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications
類似化合物との比較
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Cyclopentanecarboxylic acid: Shares the cyclopentane ring but lacks the indole moiety, resulting in different chemical properties and applications.
Uniqueness: 1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid is unique due to the combination of the indole and cyclopentane structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
1-(1H-indol-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c16-13(17)14(7-1-2-8-14)11-4-3-5-12-10(11)6-9-15-12/h3-6,9,15H,1-2,7-8H2,(H,16,17) |
InChIキー |
VMIXWUIBUAMYNI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=C3C=CNC3=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


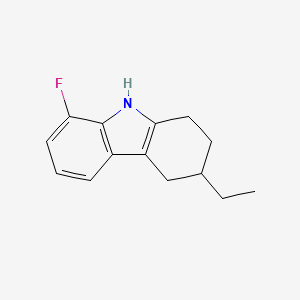

![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)

![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
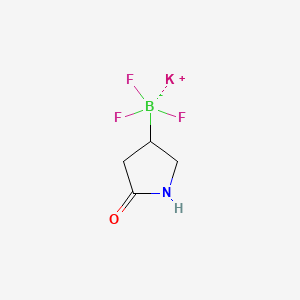
![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
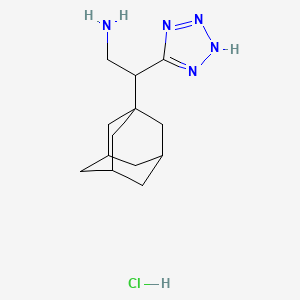
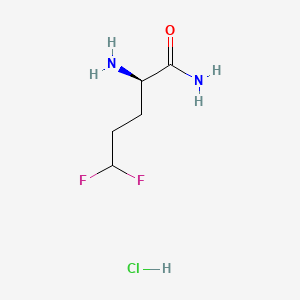
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
